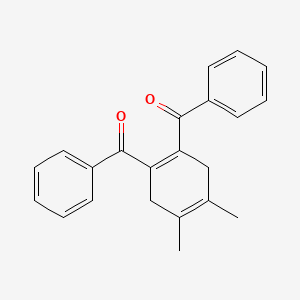
(4,5-Dimethylcyclohexa-1,4-diene-1,2-diyl)bis(phenylmethanone)
概要
説明
(4,5-Dimethylcyclohexa-1,4-diene-1,2-diyl)bis(phenylmethanone) is an organic compound characterized by its unique structure, which includes a cyclohexadiene ring substituted with dimethyl groups and two phenylmethanone groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dimethylcyclohexa-1,4-diene-1,2-diyl)bis(phenylmethanone) typically involves the reaction of cyclohexadiene derivatives with benzoyl chloride in the presence of a Lewis acid catalyst. The reaction conditions often include:
Solvent: Anhydrous conditions using solvents like dichloromethane or chloroform.
Catalyst: Aluminum chloride (AlCl3) or ferric chloride (FeCl3).
Temperature: Typically carried out at low temperatures (0-5°C) to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or column chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
(4,5-Dimethylcyclohexa-1,4-diene-1,2-diyl)bis(phenylmethanone) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding diketones.
Reduction: Reduction reactions using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the ketone groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of diols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
(4,5-Dimethylcyclohexa-1,4-diene-1,2-diyl)bis(phenylmethanone) has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4,5-Dimethylcyclohexa-1,4-diene-1,2-diyl)bis(phenylmethanone) involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.
類似化合物との比較
Similar Compounds
(4,5-Dimethylcyclohexa-1,4-diene-1,2-diyl)bis(phenylmethanol): Similar structure but with hydroxyl groups instead of ketones.
(4,5-Dimethylcyclohexa-1,4-diene-1,2-diyl)bis(phenylmethylamine): Contains amine groups instead of ketones.
Uniqueness
(4,5-Dimethylcyclohexa-1,4-diene-1,2-diyl)bis(phenylmethanone) is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry.
特性
IUPAC Name |
(2-benzoyl-4,5-dimethylcyclohexa-1,4-dien-1-yl)-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O2/c1-15-13-19(21(23)17-9-5-3-6-10-17)20(14-16(15)2)22(24)18-11-7-4-8-12-18/h3-12H,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMUAKAUTZXNHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(=C(C1)C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80303642 | |
| Record name | (4,5-dimethylcyclohexa-1,4-diene-1,2-diyl)bis(phenylmethanone) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80303642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27720-54-3 | |
| Record name | NSC159504 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159504 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4,5-dimethylcyclohexa-1,4-diene-1,2-diyl)bis(phenylmethanone) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80303642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


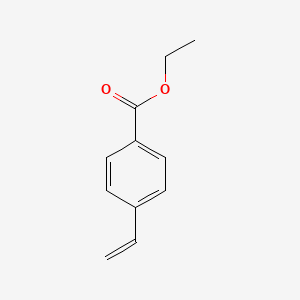


![1-(Imidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine](/img/structure/B3050585.png)
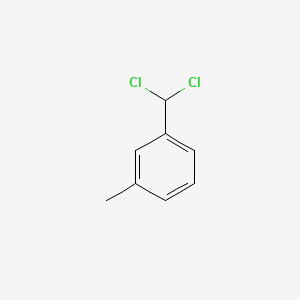
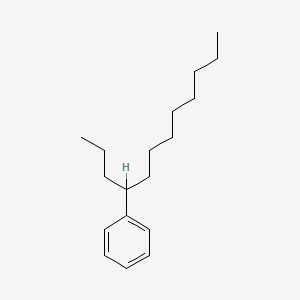
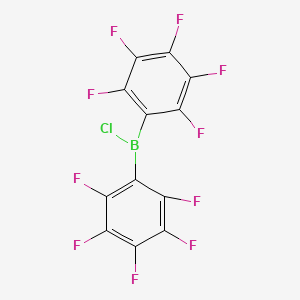
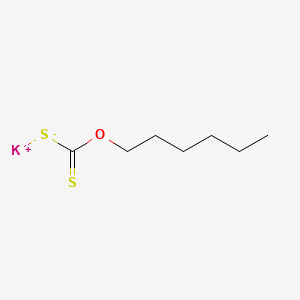
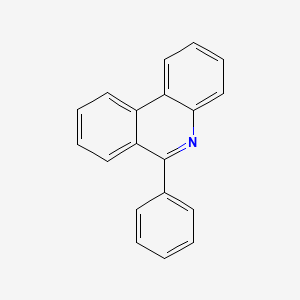
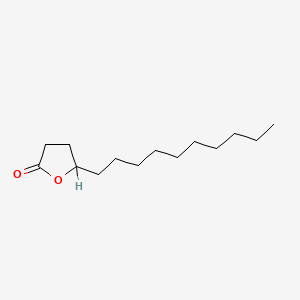
![1H-Pyrrolo[2,3-b]pyridine, 2-(1-methylethyl)-](/img/structure/B3050597.png)

![Thiazolo[4,5-D]pyridazine](/img/structure/B3050600.png)
![Thiazolo[5,4-d]pyrimidine](/img/structure/B3050601.png)
